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1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine

Catalog No.
S15722360
CAS No.
M.F
C11H15ClFN3S
M. Wt
275.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H...

Product Name

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine

IUPAC Name

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

InChI

InChI=1S/C11H14FN3S.ClH/c1-3-15-8(2)10(7-14-15)13-6-9-4-5-11(12)16-9;/h4-5,7,13H,3,6H2,1-2H3;1H

InChI Key

DNMKJIAWBALGIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=C(S2)F)C.Cl

1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. It features a unique structure characterized by the presence of a thienyl group and fluorine atoms, which impart distinctive chemical properties. The compound's molecular formula is C11H12FN3SC_{11}H_{12}FN_3S, and it has a molecular weight of approximately 227.29 g/mol. The presence of the ethyl group, thienylmethyl moiety, and methyl substituent on the pyrazole ring contributes to its potential biological activity and reactivity in various chemical environments.

, including:

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in the formation of oxides.
  • Reduction: Reduction reactions can be performed with reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
  • Substitution: The fluoroethyl or thienylmethyl groups can be replaced by other nucleophiles through nucleophilic substitution reactions under appropriate conditions.
  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, allowing for the synthesis of more complex structures.

Pyrazole derivatives, including 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine, are recognized for their diverse biological activities. This compound has shown potential in inhibiting specific enzymes and receptors, particularly those involved in cell signaling pathways. For instance, it may inhibit certain kinases that play critical roles in cellular proliferation and apoptosis. The exact biological mechanisms and targets are still under investigation but suggest promising applications in medicinal chemistry .

The synthesis of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves a multi-step process:

  • Formation of the Pyrazole Core: This initial step involves reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole core.
  • Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions using fluoroethyl halides.
  • Attachment of the Thienylmethyl Group: This step involves attaching the thienylmethyl group through nucleophilic substitution with the corresponding thienylmethyl halide.
  • Final Assembly: The final step combines intermediate compounds to yield the target molecule under controlled conditions (specific temperature and pH) to ensure optimal yield and purity.

The unique properties of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine make it valuable in various fields:

  • Pharmaceutical Development: Due to its potential biological activity, this compound may serve as a lead structure for developing new drugs targeting specific diseases.
  • Chemical Research: Its unique structural features allow researchers to explore new synthetic pathways and chemical reactivity patterns.

Studies on interaction mechanisms indicate that 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine interacts with specific molecular targets, modulating their activity. For example, its ability to inhibit kinase activity suggests potential applications in cancer therapy or other diseases where cell signaling is disrupted. Further research is necessary to elucidate the complete range of interactions and their implications for therapeutic use .

Several compounds share structural similarities with 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine:

Compound NameStructural FeaturesUnique Characteristics
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazoleContains a similar pyrazole core and fluoro groupDifferent substituents lead to distinct reactivity
1-(2-fluoroethyl)-N-[thienylmethyl]-3-methylpyrazolSimilar pyrazole structureVariation in substituent positions affects biological activity
1-(2-fluoroethyl)-4-{[(5-fluoro-2-thienyl)methyl]amino}-1H-pyrazoleShares a common pyrazole frameworkPresence of carboxylic acid group alters properties

The uniqueness of 1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amines lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

275.0659245 g/mol

Monoisotopic Mass

275.0659245 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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